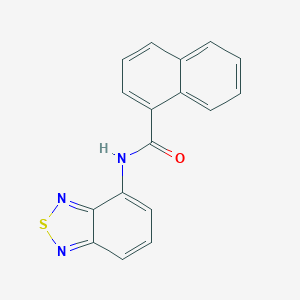
N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide: is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their strong electron-withdrawing properties, making them valuable in various fields such as organic electronics, photoluminescent materials, and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
化学反応の分析
Types of Reactions:
Oxidation: N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiadiazole derivatives.
科学的研究の応用
Chemistry: N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide is used in the synthesis of photoluminescent materials and organic light-emitting diodes (OLEDs). Its strong electron-withdrawing properties enhance the electronic characteristics of these materials .
Biology: In biological research, this compound is used as a fluorescent probe for imaging and tracking biological processes. Its fluorescence properties make it suitable for use in various bioimaging techniques .
Medicine: Its unique structure allows for the design of molecules with high specificity and efficacy .
Industry: In the industrial sector, this compound is used in the production of advanced materials for electronics and optoelectronics. Its stability and electronic properties make it a valuable component in the manufacturing of high-performance devices .
作用機序
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electron-withdrawing properties allow it to modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
2,1,3-Benzothiadiazole: A parent compound with similar electronic properties.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
N,N′-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: A compound with similar photophysical properties.
Uniqueness: N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide stands out due to its unique combination of a benzothiadiazole core and a naphthamide group. This structure imparts distinct electronic and photophysical properties, making it suitable for specialized applications in various fields .
特性
分子式 |
C17H11N3OS |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H11N3OS/c21-17(13-8-3-6-11-5-1-2-7-12(11)13)18-14-9-4-10-15-16(14)20-22-19-15/h1-10H,(H,18,21) |
InChIキー |
ZEKIPQBTLDJPRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=NSN=C43 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=NSN=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-[(2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244193.png)
![Ethyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244195.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B244198.png)
![3,4,5-trimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244199.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B244202.png)
![N-[4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244203.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B244204.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B244208.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-isopropoxybenzamide](/img/structure/B244209.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B244210.png)
![N-[2-chloro-5-(propionylamino)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B244212.png)
![2-(2,4-dichlorophenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244213.png)
![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244214.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)phenyl]propanamide](/img/structure/B244215.png)
